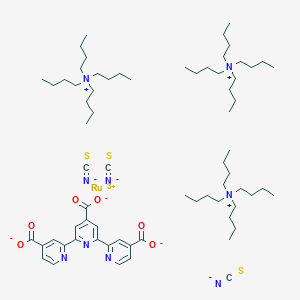

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate

Description

The compound 2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate (CAS: 359415-47-7) is a ruthenium-based coordination complex with a polypyridyl ligand framework. It is structurally characterized by three carboxylate groups on the pyridine rings, a central ruthenium ion, and three isothiocyanate (NCS) ligands. The tetrabutylammonium (TBA) counterion enhances solubility in organic solvents, making it suitable for applications like dye-sensitized solar cells (DSSCs) . Notably, the compound is marketed as N749 "black dye", a high-performance DSSC sensitizer . However, discrepancies exist in the provided evidence: the cited sources describe a ruthenium(II) complex (oxidation state +2), while the query specifies ruthenium(3+).

Properties

IUPAC Name |

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O6.3C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);3*5-16H2,1-4H3;;;;/q;3*+1;3*-1;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIDEEDNCKVVPH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H116N9O6RuS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1365.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate typically involves the coordination of ruthenium with pyridine derivatives and isothiocyanate ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate can undergo various types of chemical reactions, including:

Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are often carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can result in new ruthenium complexes with different ligands .

Scientific Research Applications

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate exerts its effects involves the interaction of the ruthenium center with molecular targets. In catalysis, the ruthenium center facilitates electron transfer processes, enabling various chemical transformations. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include other ruthenium polypyridyl dyes, such as N3 dye (cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)) and N719 (N3 with TBA counterions). Below is a comparative analysis:

Key Differentiators

Ligand Architecture :

- The target compound employs a tripodal carboxylate-pyridyl ligand system, enabling stronger anchoring to TiO₂ surfaces compared to the bipyridyl ligands in N3/N719. This enhances electron injection efficiency .

- The three NCS ligands broaden absorption into the near-IR range, improving light-harvesting capacity .

Solubility and Stability :

- The TBA counterion in N749 and N719 improves solubility in organic solvents compared to protonated N3, facilitating device fabrication .

- Storage requirements (dark, inert atmosphere, 2–8°C) indicate sensitivity to light and oxidation, common in Ru-based dyes .

Performance in DSSCs :

- N749’s broader absorption spectrum enables higher photocurrent, though recombination losses may offset gains. N719 balances efficiency and solubility .

Research Findings and Challenges

- Synthetic Complexity : The tripodal ligand framework in N749 requires multi-step synthesis, increasing production costs compared to N3/N719 .

- Stability Issues : Despite superior light absorption, N749 exhibits faster degradation under prolonged UV exposure, limiting long-term DSSC performance .

- Counterion Effects : Replacing TBA with smaller ions (e.g., Li⁺) could enhance conductivity but reduce solubility, highlighting a trade-off in design .

Biological Activity

The compound 2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate; ruthenium(3+); tetrabutylazanium; triisothiocyanate is a complex coordination compound that features a ruthenium ion coordinated to a ligand derived from pyridine. Its molecular formula is , and it has a molecular weight of approximately 1365.0 g/mol . The presence of multiple carboxylate groups enhances its solubility and reactivity, making it a subject of interest in various biological studies.

Chemical Structure and Properties

The compound's structure consists of a central ruthenium ion surrounded by various ligands, which contributes to its unique chemical properties. The carboxylate groups are believed to play a significant role in its biological activity, particularly in interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1365.0 g/mol |

| Appearance | Yellow to green-black solid |

| Melting Point | >300°C |

| Density | 1.54 g/cm³ |

Biological Activity

Research indicates that compounds similar to this one exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that ruthenium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways .

- Antimicrobial Properties : The coordination of the ruthenium ion with pyridine ligands has been linked to antimicrobial activity against various pathogens .

- Photodynamic Therapy : Certain ruthenium-based compounds have demonstrated potential as photosensitizers in photodynamic therapy for cancer treatment, leveraging their ability to absorb light and produce cytotoxic species upon irradiation .

The biological mechanisms underlying the activity of this compound are primarily attributed to:

- Ligand Exchange : The carboxylate groups facilitate ligand exchange with biomolecules, enhancing the compound's interaction with cellular targets.

- Redox Activity : The ability of ruthenium to exist in multiple oxidation states allows for redox cycling, which can generate ROS and lead to oxidative stress in target cells.

- DNA Interaction : Some studies suggest that ruthenium complexes can bind to DNA, leading to structural changes that inhibit replication and transcription processes .

Case Studies

Several studies have explored the biological activity of similar compounds:

-

Anticancer Activity in Breast Cancer Cells :

- A study evaluated the efficacy of a related ruthenium complex on MCF-7 breast cancer cells, demonstrating significant cytotoxicity through apoptosis induction.

- Key findings included increased ROS levels and activation of caspase pathways.

-

Antimicrobial Efficacy Against Staphylococcus aureus :

- Research assessed the antimicrobial properties of related pyridine-based ruthenium complexes, showing effective inhibition of bacterial growth.

- The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic processes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with other related compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate; ruthenium(2+) | Lower oxidation state; different ligand arrangement | |

| 2,6-Bis(4-carboxypyridin-2-yl)pyridine | Similar ligand structure without metal coordination | |

| N749 Black Dye | Known for wide spectral response; photovoltaic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.